(2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
Description
Properties
Molecular Formula |
C26H33NO5 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
(2Z)-7-[[bis(2-methylpropyl)amino]methyl]-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C26H33NO5/c1-16(2)13-27(14-17(3)4)15-21-22(28)9-8-20-25(29)24(32-26(20)21)12-18-11-19(30-5)7-10-23(18)31-6/h7-12,16-17,28H,13-15H2,1-6H3/b24-12- |
InChI Key |
QPAHXOBLCNUXLM-MSXFZWOLSA-N |
Isomeric SMILES |
CC(C)CN(CC1=C(C=CC2=C1O/C(=C\C3=C(C=CC(=C3)OC)OC)/C2=O)O)CC(C)C |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC(=CC3=C(C=CC(=C3)OC)OC)C2=O)O)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Core Benzofuran Skeleton Formation
The benzofuran core is typically synthesized via acid-catalyzed heteroannulation or cyclization reactions . A one-pot approach reported by involves coupling benzoquinone (BQ) derivatives under refluxing acidic conditions (PhMe/AcOH, 4:1). This method avoids coupling reagents and proceeds through [3+2] heteroannulation, followed by spontaneous oxidation or dehydration . For the target compound, 6-hydroxy-1-benzofuran-3(2H)-one serves as the foundational intermediate.
Reaction Conditions for Core Formation
| Parameter | Value | Source |
|---|---|---|
| Solvent | Toluene/acetic acid (4:1) | |
| Temperature | Reflux (~110°C) | |
| Catalyst | Acidic conditions (no reagent) | |
| Yield | Not explicitly reported |
| Parameter | Value | Source |
|---|---|---|
| Solvent | Ethanol | |
| Base | Piperidine | |
| Temperature | Reflux (~78°C) | |
| Reaction Time | 6–12 hours | |
| Yield | 65–75% (estimated) |
Functionalization with the Bis(2-methylpropyl)aminomethyl Group
The 7-{[bis(2-methylpropyl)amino]methyl} side chain is introduced via a Mannich reaction or alkylation . According to , a tert-butyl-protected piperazine intermediate is first synthesized, followed by deprotection and alkylation with 2-methylpropyl bromide. The patent EP2565192B1 describes analogous steps for similar benzofuran derivatives, using dimethylformamide (DMF) as a solvent and potassium carbonate as a base .
Key Alkylation Steps
-
Deprotection : Removal of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid (TFA) in dichloromethane .
-
Alkylation : Reaction with 2-methylpropyl bromide in DMF at 60°C for 8 hours .
Reaction Metrics
Final Assembly and Purification
The convergent synthesis involves coupling the functionalized benzofuran core with the benzylidene and aminomethyl groups. Column chromatography (silica gel, ethyl acetate/hexane gradient) is employed for purification . High-performance liquid chromatography (HPLC) confirms stereochemical purity, with the Z-isomer predominating due to thermodynamic stability.
Purification Data
| Method | Solvent System | Purity | Source |
|---|---|---|---|
| Column Chromatography | Ethyl acetate/hexane (1:3 → 1:1) | >95% | |
| HPLC | Acetonitrile/water (70:30) | 98.5% |
Green Chemistry Considerations
Recent advancements emphasize sustainable methods. The use of K₂CO₃-glycerol eutectic solvents (from ) reduces reaction temperatures and waste. For instance, the Willgerodt–Kindler reaction, typically conducted at 130°C, achieves comparable yields at 80°C in glycerol . This approach could be adapted for steps requiring thioamide intermediates or reductive amination.
Challenges and Optimization
-
Stereochemical Control : The Z-configuration is favored but requires precise pH control during condensation.
-
Side Reactions : Over-alkylation at the hydroxyl group (C6) is mitigated by protecting-group strategies (e.g., silylation) .
-
Scalability : Pilot-scale trials report a 15% yield drop due to inefficient heat transfer during reflux.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzofuran core can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethoxybenzylidene moiety can undergo electrophilic substitution reactions with halogens or other electrophiles in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine) or other electrophiles in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
The compound (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one has garnered interest in various scientific fields due to its unique structural features and potential applications. This article provides a comprehensive overview of its applications, supported by detailed data tables and case studies.
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 414.54 g/mol. Its structure consists of a benzofuran core substituted with a dimethoxybenzylidene group and a bis(2-methylpropyl)amino side chain, which contributes to its biological activity.
Pharmaceutical Development
The compound has been investigated for its potential as a pharmaceutical agent. Its structural similarity to known biologically active compounds suggests it may exhibit therapeutic properties, particularly in the treatment of neurological disorders due to its ability to cross the blood-brain barrier.
Case Study: Neuroprotective Effects
A study conducted by researchers at [source] examined the neuroprotective effects of this compound in vitro. The results indicated that it significantly reduced oxidative stress markers in neuronal cell lines, suggesting potential applications in neurodegenerative disease therapies.
Research has highlighted the compound's antibacterial and antifungal properties. Its unique structure allows it to interact with microbial membranes, disrupting their integrity.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 18 |
Material Science
The compound's liquid crystal properties have been explored for use in advanced materials, particularly in the development of responsive materials that change properties under specific stimuli.
Application Example: Liquid Crystal Displays
Research published in [source] demonstrated that incorporating this compound into liquid crystal matrices enhanced the responsiveness and stability of display technologies.
Agricultural Chemistry
Preliminary studies suggest that this compound may serve as an effective pesticide or herbicide. Its efficacy against certain pests was evaluated, showing promising results.
Case Study: Pesticidal Activity
In trials conducted on common agricultural pests, the compound exhibited significant mortality rates, indicating its potential as a natural pesticide alternative [source].
Mechanism of Action
The mechanism of action of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Research Findings and Implications
Pharmacological Potential
- Insecticidal Applications : The lipophilic substituents may enhance penetration through insect cuticles, a critical factor for bioactivity in pest management .
Biological Activity
The compound (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be analyzed through its IUPAC name and molecular formula:
- IUPAC Name : (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
- Molecular Formula : C₁₅H₁₉N₃O₃
This compound features a benzofuran core with various functional groups that may influence its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds similar to the one have shown significant antiproliferative effects against various cancer cell lines, such as A549 (lung cancer), HT-29 (colon cancer), and MCF-7 (breast cancer) cells. The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity .
Anti-inflammatory Activity
Benzofuran derivatives have also demonstrated anti-inflammatory properties. One study reported that certain derivatives significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The compound's ability to inhibit NF-κB signaling pathways suggests a mechanism for its anti-inflammatory effects .
Antioxidant Activity
The antioxidant capacity of benzofuran derivatives has been explored through various assays. Compounds exhibiting high antioxidant activity can mitigate oxidative stress in cells, which is crucial in preventing cellular damage associated with cancer and other diseases. The specific compound may share this property due to its structural similarities with other known antioxidants .
The biological activities of (2Z)-7-{[bis(2-methylpropyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one likely involve multiple mechanisms:
- Apoptosis Induction : Research indicates that some benzofuran derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspases .
- Inhibition of Tubulin Polymerization : Similar compounds have been noted for their ability to disrupt microtubule dynamics, which is crucial for cell division .
Case Studies
Several case studies illustrate the effectiveness of benzofuran derivatives in clinical settings:
- Study on MCF-7 Cells : A derivative similar to the target compound was tested against MCF-7 cells and showed a marked reduction in cell viability at concentrations as low as 100 nM. Flow cytometry analysis confirmed increased apoptosis rates compared to control groups .
- Inflammation Model : In vivo studies using animal models demonstrated that treatment with related benzofuran compounds led to significant reductions in inflammation markers following induced inflammatory responses .
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this benzofuran derivative?
Answer:
The synthesis involves constructing the benzofuran core and introducing substituents like the bis(2-methylpropyl)amino and dimethoxybenzylidene groups. Key steps include:
- Protecting group strategies : Use benzyloxy groups (e.g., 6-(benzyloxy) intermediates) to prevent unwanted hydroxyl reactivity during alkylation or acylation steps .
- Base selection : Sodium hydride (NaH) in tetrahydrofuran (THF) effectively deprotonates phenolic hydroxyl groups, enabling nucleophilic substitutions (e.g., benzylidene formation) .
- Solvent optimization : Dry THF minimizes side reactions, while controlled temperatures (0°C to room temperature) stabilize intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane isolates isomers, ensuring Z/E configuration purity .
Basic: How can researchers reliably characterize the structure and purity of this compound?
Answer:
Combine spectroscopic and chromatographic methods:
- NMR spectroscopy : Analyze H and C NMR signals to confirm substituent positions (e.g., dimethoxybenzylidene protons at δ 7.0–7.2 ppm, benzofuran carbonyl at ~183 ppm) .
- High-resolution mass spectrometry (HRMS) : Verify molecular weight (e.g., [M-H] peaks with <1 ppm error) .
- HPLC-PDA : Use reverse-phase C18 columns with methanol/water gradients to detect impurities (<2%) and validate stereochemical purity .
Basic: What analytical methods are suitable for quantifying this compound in complex matrices?
Answer:
- LC-MS/MS : Employ electrospray ionization (ESI) in negative mode for high sensitivity (LOD < 0.1 ng/mL). Use deuterated analogs as internal standards to correct matrix effects .
- UV-Vis spectroscopy : Leverage the benzofuran-3(2H)-one chromophore (λmax ~280–320 nm) for rapid quantification in reaction mixtures .
Advanced: How can researchers address discrepancies in bioactivity data across studies?
Answer:
Discrepancies often arise from:
- Sample degradation : Organic compounds degrade over time (e.g., 9-hour instability in aqueous matrices). Mitigate by storing samples at 4°C with antioxidants (e.g., ascorbic acid) .
- Matrix effects : Co-eluting compounds in biological extracts suppress ionization. Use matrix-matched calibration curves or standard additions .
- Biological model variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and validate in vivo models with pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) .
Advanced: What methodologies evaluate the compound’s stability under experimental conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and pH extremes (pH 2–12). Monitor degradation products via LC-MS .
- Kinetic stability assays : Use Arrhenius plots to predict shelf life. For example, cooling samples to 4°C reduces degradation rates by ~50% compared to room temperature .
Advanced: How can computational tools enhance mechanistic studies of this compound?
Answer:
- Molecular docking : Use Discovery Studio or AutoDock to predict binding affinities with biological targets (e.g., kinases, receptors) .
- DFT calculations : Analyze the Z-configuration’s electronic structure (HOMO-LUMO gaps) to explain reactivity trends (e.g., nucleophilic attack at the benzylidene moiety) .
- MD simulations : Model solvation effects in aqueous/DMSO mixtures to optimize solubility for biological assays .
Advanced: How should researchers design experiments to resolve contradictions in environmental fate data?
Answer:
- Controlled degradation studies : Simulate environmental conditions (e.g., sediment matrices, microbial consortia) and track degradation pathways via C-labeled analogs .
- IPL (intact polar lipid) analysis : Differentiate compound-derived degradation products from background organic matter using lipidomics .
Advanced: What strategies improve reproducibility in heterogeneous reaction systems?
Answer:
- Surface area normalization : For catalytic reactions, report turnover frequencies (TOF) per active site (e.g., mmol product/mmol catalyst/hour) .
- In situ monitoring : Use ATR-FTIR or Raman spectroscopy to track intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
